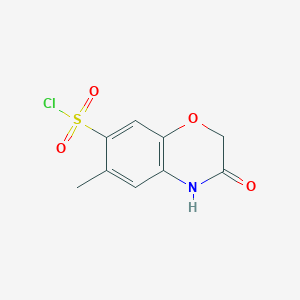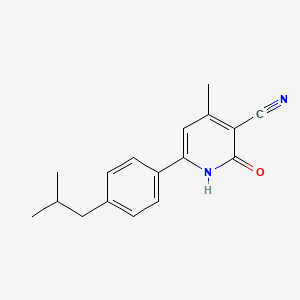![molecular formula C9H14O3 B12048386 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a cyclic organic compound with the chemical formula C9H14O3. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess ist optimiert, um Abfall zu minimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Hydroxybicyclo[3.2.1]octan-6-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können Substitutionsreaktionen erleichtern.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 2-Oxobicyclo[3.2.1]octan-6-carbonsäure.
Reduktion: Bildung von 2-Hydroxybicyclo[3.2.1]octan-6-methanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybicyclo[3.2.1]octan-6-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Hydroxybicyclo[3.2.1]octan-6-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Carbonsäuregruppen können Wasserstoffbrückenbindungen mit verschiedenen Biomolekülen ausbilden und so deren Struktur und Funktion beeinflussen. Die bicyclische Struktur sorgt für Steifigkeit, was die Bindungsaffinität und Spezifität der Verbindung beeinflussen kann.
Wirkmechanismus
The mechanism of action of 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Oxobicyclo[3.2.1]octan-6-carbonsäure
- 2-Hydroxybicyclo[3.2.1]octan-6-methanol
- Bicyclo[3.2.1]octan-Derivate
Einzigartigkeit
2-Hydroxybicyclo[3.2.1]octan-6-carbonsäure ist aufgrund seiner spezifischen funktionellen Gruppen und seiner bicyclischen Struktur einzigartig. Diese Kombination bietet eine besondere chemische Reaktivität und biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1R,5S)-2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7?,8?/m0/s1 |
InChI-Schlüssel |
FSQSHXLJRFYYMV-JAFIHTMFSA-N |
Isomerische SMILES |
C1CC([C@@H]2C[C@H]1C(C2)C(=O)O)O |
Kanonische SMILES |
C1CC(C2CC1C(C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048322.png)
![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)




![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)


![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)
![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
